An In-depth Technical Guide on the Synthesis and Characterization of Repaglinide-ethyl-d5
An In-depth Technical Guide on the Synthesis and Characterization of Repaglinide-ethyl-d5
This technical guide provides a comprehensive overview of the synthesis and characterization of Repaglinide-ethyl-d5, an isotopically labeled analog of the antidiabetic drug Repaglinide. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visualization of key processes.
Introduction
Repaglinide is a short-acting insulin secretagogue of the meglitinide class, used for the treatment of type 2 diabetes. It lowers blood glucose by stimulating the release of insulin from the pancreas. The ethyl-d5 labeled version of Repaglinide serves as an internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices by mass spectrometry. This guide outlines a proposed synthetic route and the expected characterization of this stable isotope-labeled compound.
Physicochemical Properties
The fundamental physicochemical properties of Repaglinide-ethyl-d5 are summarized in Table 1.
| Property | Value | Reference |
| Chemical Name | 2-(ethoxy-d5)-4-[2-[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid | N/A |
| CAS Number | 1217709-85-7 | [1][2] |
| Molecular Formula | C₂₇H₃₁D₅N₂O₄ | [1][2] |
| Molecular Weight | 457.62 g/mol | [1][2] |
| Purity (HPLC) | >95% | [1] |
| Appearance | White to off-white solid | Assumed |
| Solubility | Soluble in DMF, DMSO, Ethanol | [1] |
Proposed Synthesis of Repaglinide-ethyl-d5
The overall synthesis can be divided into three main stages:
-
Synthesis of the key intermediate (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine.
-
Synthesis of the deuterated intermediate, 2-(ethoxy-d5)-4-(carboxymethyl)benzoic acid.
-
Coupling of the two intermediates followed by hydrolysis to yield Repaglinide-ethyl-d5.
A workflow diagram for the proposed synthesis is presented below.
Experimental Protocols
Step 1: Synthesis of (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine
This intermediate is synthesized according to established literature procedures. A common route involves the reaction of 2-fluorobenzonitrile with piperidine, followed by a Grignard reaction with isobutylmagnesium bromide, and subsequent stereoselective reductive amination.
Step 2: Synthesis of 2-(ethoxy-d5)-4-(carboxymethyl)benzoic acid
-
Materials: 3-Hydroxy-4-methylbenzoic acid, ethanol, sulfuric acid, ethyl-d5 bromide, potassium carbonate, N-bromosuccinimide (NBS), benzoyl peroxide, sodium cyanide, hydrochloric acid, sodium hydroxide.
-
Procedure:
-
Esterification: 3-Hydroxy-4-methylbenzoic acid is esterified by refluxing with ethanol and a catalytic amount of sulfuric acid to protect the carboxylic acid group.
-
Ethoxylation: The resulting ester is then O-alkylated using ethyl-d5 bromide in the presence of a base such as potassium carbonate in a suitable solvent like acetone or DMF.
-
Side-chain Bromination: The methyl group on the benzene ring is brominated using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a non-polar solvent such as carbon tetrachloride under reflux.
-
Cyanation: The benzylic bromide is converted to a nitrile by reacting with sodium cyanide in a polar aprotic solvent.
-
Hydrolysis: The nitrile and the ester groups are hydrolyzed using a strong acid (e.g., HCl) or base (e.g., NaOH) to yield 2-(ethoxy-d5)-4-(carboxymethyl)benzoic acid.
-
Step 3: Coupling, Hydrolysis, and Purification
-
Materials: (S)-(+)-3-methyl-1-[2-(1-piperidinyl)phenyl]butylamine, 2-(ethoxy-d5)-4-(carboxymethyl)benzoic acid, a coupling agent (e.g., DCC, EDC), a suitable solvent (e.g., dichloromethane), sodium hydroxide, ethanol, water.
-
Procedure:
-
Coupling: The two intermediates are coupled using a standard peptide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an inert solvent like dichloromethane.
-
Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid, Repaglinide-ethyl-d5, by treatment with sodium hydroxide in a mixture of ethanol and water.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
-
Characterization
A thorough characterization of Repaglinide-ethyl-d5 is crucial to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the synthesized compound. A summary of typical HPLC conditions for Repaglinide analysis is provided in Table 2.
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Ammonium formate (65:35 v/v) | Methanol:0.1% Triethylamine (pH 7) (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 245 nm | UV at 235 nm |
| Retention Time | ~4.2 min | ~6.1 min |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic labeling of Repaglinide-ethyl-d5.
-
Expected Molecular Ion: For the [M+H]⁺ ion, the expected m/z would be approximately 458.6, which is 5 mass units higher than the non-deuterated Repaglinide (m/z ≈ 453.6).
-
Fragmentation Pattern: The fragmentation pattern in MS/MS would be similar to that of Repaglinide, but fragments containing the ethyl-d5 group would show a corresponding mass shift.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure and the position of the deuterium labels.
-
¹H NMR: The proton spectrum would be similar to that of Repaglinide, with the key difference being the absence of signals corresponding to the ethyl group protons. The characteristic triplet and quartet of the ethoxy group would be absent.
-
¹³C NMR: The carbon spectrum would show signals for all carbon atoms. The signals for the carbons in the ethyl-d5 group would be observed as multiplets due to C-D coupling.
-
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal corresponding to the deuterium atoms in the ethyl group, confirming the location of the isotopic label.
A summary of expected and reported characterization data is presented in Table 3.
| Technique | Parameter | Expected/Reported Value for Repaglinide-ethyl-d5 |
| HPLC | Purity | ≥98% |
| Mass Spec. | [M+H]⁺ | 458.3 |
| ¹H NMR | Conformation | Should conform to the structure, with absence of ethyl proton signals |
| ¹³C NMR | Conformation | Should conform to the structure, with characteristic C-D coupling for the ethyl-d5 carbons |
Mechanism of Action and Signaling Pathway
Repaglinide exerts its glucose-lowering effect by stimulating insulin secretion from pancreatic β-cells. The mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.
The signaling pathway is as follows:
-
Repaglinide binds to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel.
-
This binding leads to the closure of the K-ATP channel.
-
Closure of the K-ATP channel prevents potassium ion efflux, leading to depolarization of the β-cell membrane.
-
Depolarization opens voltage-gated calcium channels.
-
The influx of calcium ions into the β-cell triggers the exocytosis of insulin-containing granules.
-
The released insulin enters the bloodstream and acts on target tissues to lower blood glucose levels.
A diagram of the signaling pathway is presented below.
Conclusion
This technical guide provides a detailed overview of the proposed synthesis and characterization of Repaglinide-ethyl-d5. While a specific, published protocol for the deuterated analog is not available, the outlined synthetic strategy, based on established methods for Repaglinide, offers a reliable approach for its preparation. The characterization techniques described are essential for verifying the successful synthesis, purity, and isotopic labeling of the final product. The provided information on the mechanism of action and the signaling pathway of Repaglinide further enhances the understanding of its pharmacological role. This guide serves as a valuable resource for researchers and professionals involved in the development and use of isotopically labeled compounds for drug metabolism and pharmacokinetic studies.
